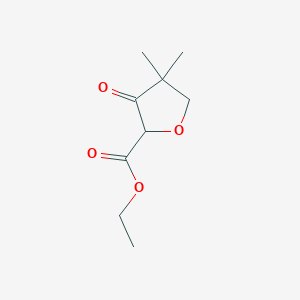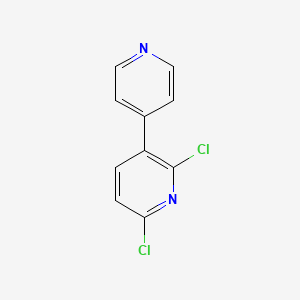
2,6-Dichloro-3,4'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-3,4’-bipyridine is a bipyridine derivative characterized by the presence of chlorine atoms at the 2 and 6 positions of the bipyridine structure. Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond. The presence of chlorine atoms in 2,6-Dichloro-3,4’-bipyridine enhances its reactivity and stability, making it a valuable compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction of 2-pyridyl zinc halides with bromopyridines in the presence of a palladium catalyst . Another method is the Stille coupling, which uses organotin compounds as reagents . These reactions are usually carried out under inert conditions to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of 2,6-Dichloro-3,4’-bipyridine often involves large-scale coupling reactions using metal catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, electrochemical methods have been explored for the synthesis of bipyridine derivatives, offering a more environmentally friendly approach .
化学反应分析
Types of Reactions
2,6-Dichloro-3,4’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form bipyridinium salts or reduction to form bipyridine radicals.
Common Reagents and Conditions
Common reagents used in the reactions of 2,6-Dichloro-3,4’-bipyridine include bis(pinacolato)diboron for diboration reactions, palladium catalysts for coupling reactions, and various organometallic reagents for substitution reactions .
Major Products
The major products formed from the reactions of 2,6-Dichloro-3,4’-bipyridine include substituted bipyridines, bipyridinium salts, and diborylated pyrazines .
科学研究应用
2,6-Dichloro-3,4’-bipyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,6-Dichloro-3,4’-bipyridine involves its ability to stabilize radical intermediates and facilitate electron transfer processes. In catalytic reactions, the chlorine atoms enhance the stability of the bipyridine-stabilized boryl radicals, which are key intermediates in diboration reactions . The compound’s ability to form stable complexes with metals also plays a crucial role in its catalytic activity .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: Lacks chlorine atoms and has different reactivity and stability compared to 2,6-Dichloro-3,4’-bipyridine.
4,4’-Bipyridine: Another bipyridine isomer with different substitution patterns and applications.
2,6-Dichloro-4,4’-bipyridine: Similar to 2,6-Dichloro-3,4’-bipyridine but with chlorine atoms at different positions, affecting its reactivity and stability.
Uniqueness
2,6-Dichloro-3,4’-bipyridine is unique due to the specific positioning of chlorine atoms, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable compound for catalytic applications and the synthesis of advanced materials .
属性
分子式 |
C10H6Cl2N2 |
|---|---|
分子量 |
225.07 g/mol |
IUPAC 名称 |
2,6-dichloro-3-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-2-1-8(10(12)14-9)7-3-5-13-6-4-7/h1-6H |
InChI 键 |
QVVORSUGMAXPHT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1C2=CC=NC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


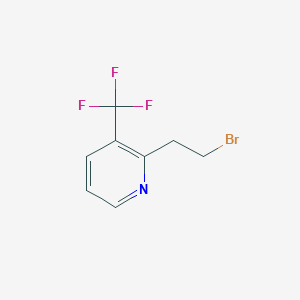
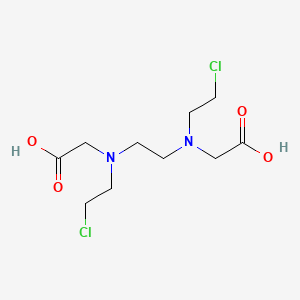
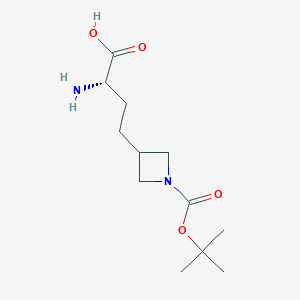
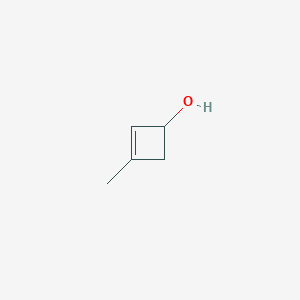
![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)
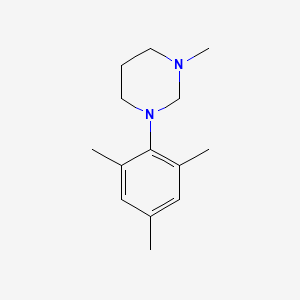
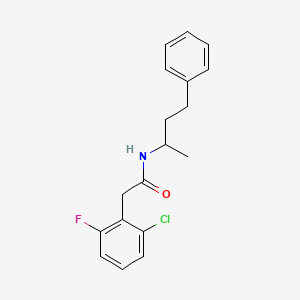

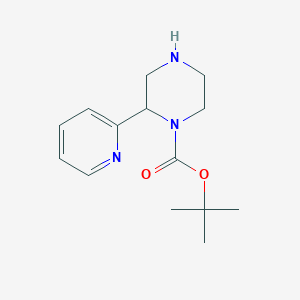
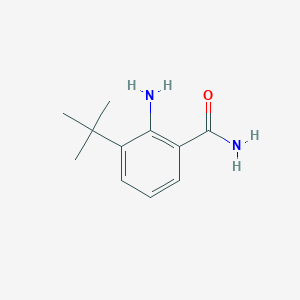
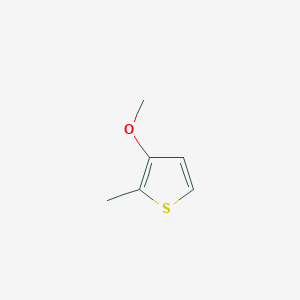
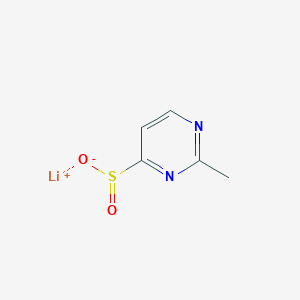
![2,2'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B13118864.png)
